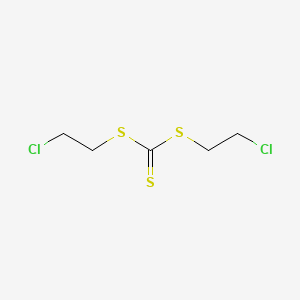
Carbonic acid, trithio-, bis(2-chloroethyl)ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonic acid, trithio-, bis(2-chloroethyl)ester: is an organic compound with the molecular formula C5H8Cl2O3S3. This compound is characterized by the presence of three sulfur atoms and two chloroethyl groups attached to the carbonic acid ester. It is a derivative of carbonic acid where the oxygen atoms are replaced by sulfur atoms, making it a trithioester.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid, trithio-, bis(2-chloroethyl)ester typically involves the reaction of carbonic acid derivatives with thiols in the presence of a suitable catalyst. One common method is the reaction of carbonic acid dichloride with 2-chloroethanethiol under anhydrous conditions. The reaction is usually carried out in a nonpolar solvent such as dichloromethane or toluene, and a base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: Carbonic acid, trithio-, bis(2-chloroethyl)ester undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiols or thioethers.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines. These reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in aprotic solvents such as tetrahydrofuran or diethyl ether.
Major Products:
Substitution Reactions: Products include substituted carbonic acid esters with various functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and thioethers.
科学的研究の応用
Chemistry: Carbonic acid, trithio-, bis(2-chloroethyl)ester is used as a reagent in organic synthesis for the introduction of trithioester groups into molecules. It is also used in the synthesis of various sulfur-containing compounds.
Biology: In biological research, this compound is used to study the effects of sulfur-containing compounds on biological systems. It is also used in the development of novel drugs and therapeutic agents.
Medicine: The compound has potential applications in medicine as a precursor for the synthesis of pharmaceuticals that contain sulfur atoms. These pharmaceuticals may exhibit unique biological activities due to the presence of sulfur.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with enhanced properties such as increased thermal stability and resistance to oxidation.
作用機序
The mechanism of action of carbonic acid, trithio-, bis(2-chloroethyl)ester involves the interaction of its sulfur atoms with various molecular targets. The sulfur atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. This compound can also undergo redox reactions, which can affect cellular redox balance and signaling pathways.
類似化合物との比較
Carbonic acid, bis(2-chloroethyl)ester: This compound is similar but lacks the sulfur atoms, making it less reactive in certain chemical reactions.
Carbonic acid, trithio-, dibenzyl ester: This compound has benzyl groups instead of chloroethyl groups, which can affect its reactivity and applications.
Uniqueness: Carbonic acid, trithio-, bis(2-chloroethyl)ester is unique due to the presence of both chloroethyl and trithioester groups. This combination of functional groups provides the compound with distinct reactivity and makes it useful in a wide range of applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
63938-92-1 |
|---|---|
分子式 |
C5H8Cl2S3 |
分子量 |
235.2 g/mol |
IUPAC名 |
bis(2-chloroethylsulfanyl)methanethione |
InChI |
InChI=1S/C5H8Cl2S3/c6-1-3-9-5(8)10-4-2-7/h1-4H2 |
InChIキー |
GUTSJGCCGITDCZ-UHFFFAOYSA-N |
正規SMILES |
C(CCl)SC(=S)SCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13940800.png)



![3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol](/img/structure/B13940815.png)

![1-Bromo-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13940827.png)




![6-oxo-1,7-Diazaspiro[4.5]decane-7-acetic acid methyl ester](/img/structure/B13940857.png)
